molecular formula C5H11ClN2O3 B1442718 D-Glutamic acid alpha-amide, HCl CAS No. 1894568-91-2

D-Glutamic acid alpha-amide, HCl

Cat. No.: B1442718
CAS No.: 1894568-91-2
M. Wt: 182.6 g/mol
InChI Key: QQZFNVIRTSLEGO-AENDTGMFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“D-Glutamic acid alpha-amide, HCl” is a derivative of D-Glutamic acid . It is an isoglutamine and a D-glutamic acid derivative . It is an enantiomer of a L-isoglutamine . It is a white powder and it is stored at 0 - 8 C .


Molecular Structure Analysis

The molecular structure of this compound is composed of D-glutamic acid or L-glutamic acid monomers linked by γ-amide bonds . The molecular weight is 146.14 .


Physical And Chemical Properties Analysis

This compound is a white powder . It has a density of 1.321±0.06 g/cm3 . It has a melting point of > 220 C . It is stored at 0 - 8 C .

Scientific Research Applications

Biomedical Material Applications

Gamma-Poly-glutamic acid (γ-PGA), which includes D-glutamic acid units, is noted for its excellent biocompatibility, biodegradability, and non-toxicity. It finds application in medicine as a metal chelator, drug carrier, gene vector, vaccine adjuvant, tissue engineering material, and contrast agent, demonstrating its potential as a versatile biomedical material (Guoliang Wang et al., 2020).

Drug Delivery and Biomedical Applications

Poly-glutamic acid (PGA), synthesized both chemically and microbiologically, showcases water solubility, biodegradability, and non-toxicity, marking its suitability for biomedical applications, notably in drug delivery systems and as biological adhesives. Its use is expanding in the medical field, driven by its compatibility with human tissues (I. Shih et al., 2004).

Corrosion Inhibition for Metals

Interestingly, research has explored the use of glutamic acid and its derivatives as corrosion inhibitors for metals, highlighting a less conventional application of this amino acid. Its efficiency as an inhibitor can vary with experimental conditions, but it presents a promising avenue for protecting metals in aggressive environments (Latifa Hamadi et al., 2018).

Nutritional and Flavor Enhancer

Glutamic acid, commonly associated with the umami flavor, serves as a flavor enhancer in foods, underlining its importance beyond biomedical applications. Its role in nutrition is also critical, serving as an energy source for certain tissues and as a substrate for glutathione synthesis, showcasing its broad utility beyond just flavor enhancement (S. Jinap & P. Hajeb, 2010).

Safety and Hazards

D-Glutamic acid alpha-amide, HCl should be handled with care. Avoid contact with skin and eyes. Do not breathe dust. Do not ingest. If swallowed then seek immediate medical assistance . It should be stored in a dry, cool, and well-ventilated place .

Future Directions

Poly-γ-glutamic acid (γ-PGA), a natural polymer synthesized by several gram-positive bacteria, is anionic, water-soluble, biodegradable, edible, nontoxic, and nonimmunogenic for humans and the environment . Its α-carboxylate side chains can be chemically modified to introduce various drugs, or to modulate the amphiphilicity of the polymer . These features of γ-PGA are very useful for pharmaceutical and biomedical applications . This suggests that D-Glutamic acid alpha-amide, HCl, being a derivative of D-Glutamic acid, may also have potential applications in the biomedical field.

Mechanism of Action

Target of Action

D-Glutamic acid alpha-amide, HCl, also known as Glutamic acid, is an α-amino acid that is used by almost all living beings in the biosynthesis of proteins . It serves as the precursor for the synthesis of the inhibitory gamma-aminobutyric acid (GABA) in GABAergic neurons . It is also the most abundant excitatory neurotransmitter in the vertebrate nervous system .

Mode of Action

Glutamic acid activates both ionotropic and metabotropic glutamate receptors . The ionotropic ones being non-NMDA (AMPA and kainate) and NMDA receptors . Free glutamic acid cannot cross the blood-brain barrier in appreciable quantities; instead it is converted into L-glutamine, which the brain uses for fuel and protein synthesis .

Biochemical Pathways

Glutamic acid is involved in several biochemical pathways. It is a precursor of the glycosaminoglycans and proteoglycans that make up articular cartilage . Exogenous glutamic acid may augment glycosaminoglycan synthesis in cartilage . Glutamic acid is also an obligatory intermediate in ammonia assimilation in ammonia-limited media .

Pharmacokinetics

It is known that free glutamic acid cannot cross the blood-brain barrier in appreciable quantities . Instead, it is converted into L-glutamine, which the brain uses for fuel and protein synthesis .

Result of Action

The action of this compound results in several molecular and cellular effects. It is the most widespread neurotransmitter in brain function, as an excitatory neurotransmitter and as a precursor for the synthesis of GABA in GABAergic neurons . It also contributes through its amide group to the synthesis of many nitrogen-containing substances .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the production of γ-PGA, a microbial biopolymer composed of D- and L-glutamic acid monomers connected by γ-amide linkage, has already been established on an industrial scale . This biopolymer is considered promising due to its water-soluble, biodegradable, and non-toxic properties . It has broad applications in food, medicine, agriculture, daily chemicals, and environmental protection .

Biochemical Analysis

Biochemical Properties

D-Glutamic acid alpha-amide, HCl plays a crucial role in biochemical reactions, particularly in the synthesis and metabolism of proteins. It interacts with several enzymes, including glutamine synthetase and glutamate dehydrogenase . Glutamine synthetase catalyzes the conversion of glutamate and ammonia to glutamine, while glutamate dehydrogenase facilitates the reversible oxidative deamination of glutamate to alpha-ketoglutarate . These interactions are essential for maintaining nitrogen balance and amino acid metabolism in cells.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It is involved in the synthesis of neurotransmitters such as gamma-aminobutyric acid (GABA) and glutamate, which are critical for neuronal communication . Additionally, it affects the expression of genes involved in amino acid metabolism and transport, thereby modulating cellular functions and metabolic pathways .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with specific enzymes and proteins. For instance, it binds to glutamine synthetase, enhancing its activity and promoting the synthesis of glutamine . It also interacts with glutamate dehydrogenase, influencing the conversion of glutamate to alpha-ketoglutarate and vice versa . These interactions play a vital role in regulating cellular metabolism and maintaining amino acid homeostasis.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound is relatively stable under standard storage conditions but may degrade over extended periods or under extreme conditions . Long-term studies have shown that it can influence cellular functions, including changes in gene expression and metabolic activity, over time . These temporal effects are crucial for understanding the compound’s stability and long-term impact on cellular processes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it has been shown to enhance amino acid metabolism and improve cellular functions . At higher doses, it may exhibit toxic or adverse effects, including disruptions in metabolic pathways and cellular toxicity . Understanding the dosage effects is essential for determining the compound’s therapeutic potential and safety profile.

Metabolic Pathways

This compound is involved in several metabolic pathways, including the synthesis of glutamine and the catabolism of glutamate . It interacts with enzymes such as glutamine synthetase and glutamate dehydrogenase, which are critical for nitrogen assimilation and amino acid metabolism . These interactions influence metabolic flux and the levels of various metabolites, thereby modulating cellular functions and metabolic homeostasis.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . It interacts with amino acid transporters, facilitating its uptake and distribution across cellular compartments . These interactions are essential for its localization and accumulation within cells, influencing its biochemical and cellular effects.

Subcellular Localization

This compound is localized in various subcellular compartments, including the cytoplasm and mitochondria . Its activity and function are influenced by its subcellular localization, which is regulated by targeting signals and post-translational modifications . These modifications direct the compound to specific organelles, where it exerts its biochemical and cellular effects.

Properties

IUPAC Name

(4R)-4,5-diamino-5-oxopentanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O3.ClH/c6-3(5(7)10)1-2-4(8)9;/h3H,1-2,6H2,(H2,7,10)(H,8,9);1H/t3-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQZFNVIRTSLEGO-AENDTGMFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)O)C(C(=O)N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CC(=O)O)[C@H](C(=O)N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
D-Glutamic acid alpha-amide, HCl
Reactant of Route 2
Reactant of Route 2
D-Glutamic acid alpha-amide, HCl
Reactant of Route 3
D-Glutamic acid alpha-amide, HCl
Reactant of Route 4
Reactant of Route 4
D-Glutamic acid alpha-amide, HCl
Reactant of Route 5
Reactant of Route 5
D-Glutamic acid alpha-amide, HCl
Reactant of Route 6
D-Glutamic acid alpha-amide, HCl

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.